An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide (CAS No. 96686-51-0). Due to the limited availability of published experimental data for this specific compound, this document primarily relies on computed data from established chemical databases. This guide also outlines a probable synthetic route and discusses its potential biological activity, offering valuable insights for its application in research and development.
Core Chemical Properties and Identifiers
2-Chloro-N-(2-methyl-4-bromophenyl)acetamide is a halogenated aromatic amide. Its structure, featuring a chloroacetamide group attached to a bromo- and methyl-substituted aniline ring, makes it an interesting candidate for various chemical syntheses and biological screenings.
Data Summary
| Property | Value | Source |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-2-chloroacetamide | [PubChem] |
| CAS Number | 96686-51-0 | [MAGIC, PubChem] |
| Molecular Formula | C₉H₉BrClNO | [PubChem] |
| Molecular Weight | 262.53 g/mol | [PubChem] |
| Monoisotopic Mass | 260.95560 Da | [PubChem] |
| XLogP3 (Computed) | 2.7 | [PubChem] |
| Topological Polar Surface Area | 29.1 Ų | [PubChem] |
| Hydrogen Bond Donor Count | 1 | [PubChem] |
| Hydrogen Bond Acceptor Count | 1 | [PubChem] |
| Rotatable Bond Count | 2 | [PubChem] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide is not available in the surveyed literature, a general and reliable method for the synthesis of N-substituted-2-chloroacetamides can be proposed based on established chemical reactions.
Proposed Synthetic Protocol: Acylation of 4-bromo-2-methylaniline
The most direct synthetic route involves the acylation of 4-bromo-2-methylaniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.
Reactants:
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4-bromo-2-methylaniline
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Chloroacetyl chloride
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A suitable base (e.g., potassium carbonate, triethylamine, or pyridine)
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Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate)
Methodology:
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Reaction Setup: Dissolve 4-bromo-2-methylaniline (1.0 equivalent) and a base (1.2-1.5 equivalents) in an anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 equivalents), dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred solution over 15-30 minutes.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) three times.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide.
Spectroscopic Characterization
Specific spectroscopic data (NMR, IR, MS) for 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide are not available in the public domain. For researchers synthesizing this compound, the following characteristic signals would be expected:
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¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns dictated by their positions relative to the methyl and bromo groups), a singlet for the chloromethyl (Cl-CH₂) protons, a singlet for the methyl (CH₃) protons, and a broad singlet for the amide (N-H) proton.
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¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, the chloromethyl carbon, and the carbonyl carbon of the amide group.
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IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and C-Cl stretching.
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Mass Spectrometry: The molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms.
Biological Activity and Applications
2-Chloro-N-(2-methyl-4-bromophenyl)acetamide has been identified as an antifungal compound.[1] This suggests its potential utility in the development of new anti-infective agents. The chloroacetamide moiety is a known reactive group that can act as an electrophile, potentially alkylating key cysteine residues in fungal enzymes or proteins, leading to inhibition of fungal growth. This mechanism is common for many biologically active α-haloacetamides. Its application could be relevant in agricultural fungicides or as a lead compound in pharmaceutical drug discovery programs targeting fungal infections.
Visualized Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide.
Caption: Proposed synthesis workflow for 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide.
Safety and Handling
Based on aggregated GHS information for similar compounds, 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide should be handled with care. It is potentially harmful if swallowed and may cause skin and serious eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are required. All handling should be performed in a well-ventilated fume hood.
